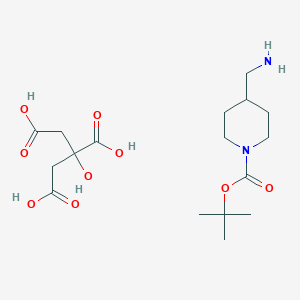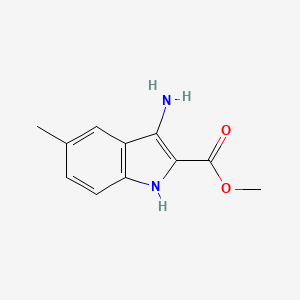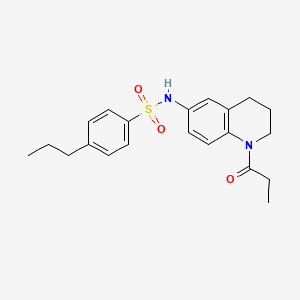![molecular formula C14H20F3N3O B2690915 N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide CAS No. 1258677-46-1](/img/structure/B2690915.png)
N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. The compound is a white powder with a molecular weight of 325.38 g/mol and a chemical formula of C16H20F3N3O.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide is not fully understood. However, studies have suggested that the compound may act as a modulator of various cellular signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate cytokine production. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide in lab experiments is its high potency and selectivity. The compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using the compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide. One direction is to further elucidate the compound's mechanism of action and its potential use as a therapeutic agent. Another direction is to develop more efficient synthesis methods for the compound and its analogs. Additionally, the compound's potential use as a tool in chemical biology and drug discovery should be further explored.
Synthesemethoden
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 3-(trifluoromethyl)piperidine, which is then reacted with ethyl chloroacetate to form N-(ethyl 2-(3-(trifluoromethyl)piperidin-1-yl)acetamide. This intermediate compound is then reacted with cyclopropyl cyanide to form the final product, N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has various applications in scientific research. The compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a tool in chemical biology and drug discovery.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O/c1-13(9-18,10-4-5-10)19-12(21)8-20-6-2-3-11(7-20)14(15,16)17/h10-11H,2-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZZRLUULKLOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2690832.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)


![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)
![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)
![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)

![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)

![(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2690848.png)

